N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
This compound features a complex structure integrating a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an acetamide moiety to a hydroxymethyl-substituted imidazole ring. The thioether bridge between the dioxin and imidazole moieties introduces conformational flexibility, which may affect binding interactions with biological targets .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c26-12-16-10-22-21(25(16)11-19(27)23-14-3-1-2-4-14)31-13-20(28)24-15-5-6-17-18(9-15)30-8-7-29-17/h5-6,9-10,14,26H,1-4,7-8,11-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTPMNVGMCHOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopentyl Group : A five-membered cycloalkane that contributes to the compound's lipophilicity.
- Dihydrobenzo[b][1,4]dioxin Moiety : This part of the molecule is known for its potential pharmacological activities.
- Imidazole Ring : Often associated with biological activity due to its presence in many biologically active compounds.
Chemical Formula
The chemical formula is , and it has a molecular weight of approximately 290.38 g/mol .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin synthesis. Studies have demonstrated that certain derivatives exhibit competitive inhibition against tyrosinase, with IC50 values significantly lower than those of standard inhibitors like kojic acid .
- Antioxidant Activity : The presence of hydroxymethyl and dioxin groups suggests that the compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
- Cellular Effects : The compound's ability to modulate cellular pathways has been observed in various cell lines. For instance, it may influence cell proliferation and apoptosis in cancer cells through specific signaling pathways .
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives:
Study 1: Anti-Melanogenic Activity
A study focused on the anti-melanogenic properties of compounds similar to N-cyclopentyl derivatives found that modifications to the β-phenyl ring significantly enhanced tyrosinase inhibition. The most potent compound exhibited an IC50 value of 0.47 µM, indicating strong inhibition compared to traditional agents .
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against pathogenic bacteria, derivatives were tested for their effect on Type III secretion systems (T3SS). The results indicated that some derivatives did not exhibit cytotoxic effects while still inhibiting T3SS-mediated activities .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-cyclopentyl derivative | Tyrosinase Inhibition | 0.47 | Competitive Inhibition |
| Kojic Acid | Tyrosinase Inhibition | 25 | Competitive Inhibition |
| Related Compound A | T3SS Inhibition | 10 | Non-Cytotoxic |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves multiple steps that typically include the formation of key intermediates through reactions such as amination, acylation, and cyclization. The structural characterization of this compound can be performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Biological Activities
Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing the imidazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects : Compounds that feature the imidazole moiety are often investigated for their anti-inflammatory properties. Research has demonstrated that such compounds can inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in treating inflammatory diseases .
Cancer Therapeutics : There is growing interest in the application of imidazole derivatives in cancer treatment. Some studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival . The specific mechanism of action for this compound remains to be fully elucidated.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of imidazole derivatives similar to N-cyclopentyl compound showed varying degrees of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains, revealing promising results in the range of 31.25 to 62.5 µg/mL for certain derivatives . This suggests that further exploration into the structure–activity relationship (SAR) could yield potent antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focused on imidazole-based compounds, researchers evaluated their effects on cytokine production in vitro. The results indicated a marked reduction in interleukin production upon treatment with these compounds, highlighting their potential as anti-inflammatory agents . This aligns with the proposed applications for N-cyclopentyl derivative as a therapeutic candidate.
Comparison with Similar Compounds
Key Observations :
- Core Modifications : While the target compound and AKOS002188423 share the dihydrobenzo[b][1,4]dioxin core, AKOS002188423 replaces the imidazole with a triazole ring, which may alter hydrogen-bonding interactions .
- Substituent Effects: The cyclopentyl group in the target compound contrasts with the norbornane in Compound 17d. Norbornane’s rigid bicyclic structure could enhance binding specificity to CDK9, as observed in kinase inhibitors .
- Thioether Linkage : The thioether bridge in the target compound is conserved in AKOS002188423 and N-(3-chlorophenyl)-2-(1H-benzimidazol-2-ylthio)acetamide, suggesting a role in stabilizing molecular conformation or redox activity .
Bioactivity and Target Interactions
Evidence from hierarchical clustering studies indicates that compounds with structural similarities often share bioactivity profiles. For example:
- Compound 17d: Demonstrated CDK9 inhibition (IC₅₀ = 0.8 µM) due to interactions with the ATP-binding pocket, facilitated by its thiazole ring and norbornane substituent .
- N-(3-chlorophenyl)-2-(1H-benzimidazol-2-ylthio)acetamide : Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the benzimidazole-thioether motif’s ability to disrupt bacterial membranes .
The target compound’s hydroxymethyl-imidazole group may confer unique solubility or hydrogen-bonding properties, though direct bioactivity data is lacking.
NMR and Spectroscopic Comparisons
’s NMR analysis of structurally related compounds revealed that:
- Regions with substituent variations (e.g., positions 29–36 and 39–44 in Rapa analogs) showed distinct chemical shifts, directly correlating with substituent placement.
- The target compound’s hydroxymethyl group (δ ~4.3 ppm in imidazole derivatives) and cyclopentyl protons (δ ~1.5–2.0 ppm) would likely produce unique spectral signatures compared to norbornane (δ ~1.0–3.0 ppm) or pyrazine (δ ~8.5–9.0 ppm) groups in analogs .
Q & A
Q. What synthetic strategies are effective for constructing the imidazole-thioether core in this compound?
The imidazole-thioether moiety can be synthesized via cyclization reactions using palladium catalysts. For example, describes a Pd(dppf)Cl₂-catalyzed coupling of bromophenylacetamide derivatives with boronate esters in a THF/H₂O solvent system under N₂. Key steps include maintaining anhydrous conditions and optimizing reaction temperature (80°C for 5 hours). Post-reaction purification via column chromatography ensures product isolation .
Q. How can reaction yields be improved during the synthesis of structurally similar acetamide derivatives?
Yield optimization can be achieved using Design of Experiments (DoE) or Bayesian optimization. highlights flow-chemistry approaches for continuous synthesis, which minimize side reactions and improve reproducibility. Statistical modeling of variables (e.g., solvent ratios, catalyst loading) is critical . Additionally, notes heuristic algorithms like Bayesian optimization for efficient parameter screening .
Q. What purification methods are recommended for isolating the target compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used, as described in . For polar byproducts, recrystallization from DMF/acetic acid mixtures (as in ) or fractional precipitation with ethanol/water may enhance purity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
Contradictions between NMR and crystallographic data may arise from dynamic conformational changes or crystal packing effects. recommends complementary techniques:
Q. What experimental and computational methods are suitable for analyzing electronic properties relevant to biological activity?
describes FTIR for functional group validation and MESP (Molecular Electrostatic Potential) mapping to predict electrophilic/nucleophilic sites. For advanced studies, time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, while molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like enzymes or receptors .
Q. How can synthetic byproducts from competing reaction pathways be minimized?
Byproducts often arise from thiourea intermediates ( ) or maleimide side reactions. Strategies include:
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
SAR studies require systematic modifications:
- Core modifications : Replace the cyclopentyl group with other alicyclic amines (e.g., cyclohexyl) to assess steric effects.
- Functional group swaps : Substitute the hydroxymethyl group with carboxyl or ester moieties (as in ) to study solubility and binding.
- Biological assays : Use standardized protocols (e.g., antimicrobial evaluation in ) to correlate structural changes with activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
